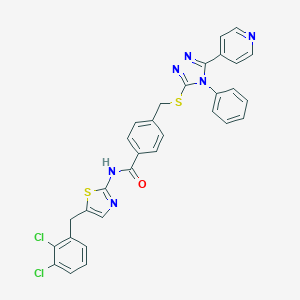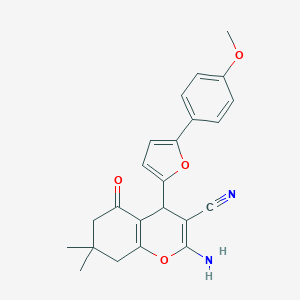
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate has low toxicity and is well-tolerated in vivo. It has been shown to have a selective cytotoxic effect on cancer cells while sparing normal cells. It has also been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate is its potential as a lead compound for the development of novel anticancer and anti-inflammatory agents. Its low toxicity and selective cytotoxicity make it an attractive candidate for further study. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate. One direction is the development of more potent and selective anticancer and anti-inflammatory agents based on this compound. Another direction is the investigation of the mechanism of action of this compound to better understand its biological activity. Additionally, the synthesis of novel organic materials based on this compound is an area of potential future research.
Méthodes De Synthèse
The synthesis of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate involves the reaction of 3-acetyl-2-methyl-1-phenyl-1H-indole-5-carboxylic acid with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its anticancer and anti-inflammatory properties. In material science, it has been used as a building block for the synthesis of novel organic materials. In organic synthesis, it has been used as a starting material for the synthesis of various indole derivatives.
Propriétés
Formule moléculaire |
C26H25NO4S |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
(3-acetyl-2-methyl-1-phenylindol-5-yl) 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C26H25NO4S/c1-16-13-17(2)26(18(3)14-16)32(29,30)31-22-11-12-24-23(15-22)25(20(5)28)19(4)27(24)21-9-7-6-8-10-21/h6-15H,1-5H3 |
Clé InChI |
NYYCNVQKPMNTBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC3=C(C=C2)N(C(=C3C(=O)C)C)C4=CC=CC=C4)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC3=C(C=C2)N(C(=C3C(=O)C)C)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)

![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)
![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)
![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)
![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)

![N-[4-(aminosulfonyl)phenyl]-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B285885.png)
![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)